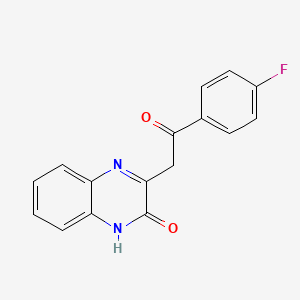

3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one

Description

3-(2-(4-Fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one is a quinoxalinone derivative characterized by a bicyclic quinoxalin-2(1H)-one core substituted at the 3-position with a 2-(4-fluorophenyl)-2-oxoethyl group. The quinoxalinone scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products . The 4-fluorophenyl ketone moiety introduces electronegativity and metabolic stability, which are advantageous for drug design.

Properties

Molecular Formula |

C16H11FN2O2 |

|---|---|

Molecular Weight |

282.27 g/mol |

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one |

InChI |

InChI=1S/C16H11FN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-8H,9H2,(H,19,21) |

InChI Key |

VOBCATVUSLTCHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the corresponding aniline or amine derivative.

Formation of Oxamic Acids: The aniline or amine is reacted with oxalyl chloride in the presence of triethylamine and dichloromethane at 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce quinoxaline-2-ylmethanol derivatives.

Scientific Research Applications

3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: The compound is investigated for its antimicrobial and antiviral activities, making it a candidate for new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death. Additionally, the compound’s ability to interact with cellular receptors can modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Quinoxalin-2(1H)-one derivatives are often modified at the 3-position to tune physicochemical and biological properties. Below is a systematic comparison with key analogs:

Aryl Ketone Derivatives

These compounds feature ketone-linked aromatic substituents at the 3-position.

Key Observations :

- The target compound’s fully aromatic quinoxalinone core and fluorophenyl group may confer greater metabolic stability compared to dihydro analogs .

Styryl-Substituted Derivatives

Styryl groups (aromatic vinyl chains) are common substituents influencing bioactivity.

Key Observations :

- Styryl groups enhance π-π interactions with biological targets, as seen in the aldose reductase inhibition of compound 8d .

- The target compound’s ketone linker may reduce conformational flexibility compared to styryl analogs.

Fluorinated Substituents

Fluorine incorporation improves pharmacokinetic properties.

Key Observations :

- Direct trifluoromethylation (e.g., ) increases metabolic resistance compared to the target’s fluorophenyl ketone.

- The target’s 4-fluorophenyl group balances lipophilicity and electronic effects, similar to fluorobenzyl derivatives .

Heterocyclic and Schiff Base Derivatives

These include fused or appended heterocycles for enhanced bioactivity.

Biological Activity

3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxalinone class, characterized by its unique structural features that enhance its biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a quinoxaline ring fused with a carbonyl group and an ethyl side chain substituted with a 4-fluorophenyl group. The presence of the fluorine atom is significant as it can enhance biological activity and modify pharmacokinetic properties, making it a candidate for medicinal chemistry applications .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoxaline derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been evaluated against several bacterial strains, demonstrating moderate to good antimicrobial activity .

- Antitumor Activity : Quinoxaline-based compounds have been investigated for their antitumor effects. The structural modifications in this compound may influence its potency against cancer cells .

- Enzyme Inhibition : Research has highlighted the ability of quinoxaline derivatives to inhibit specific enzymes, such as topoisomerases, which are crucial in DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .

The mechanisms through which this compound exerts its biological effects are under investigation. Key areas of focus include:

- Binding Affinity : Studies have explored the binding affinity of this compound with various biological targets, providing insights into its potential therapeutic efficacy .

- Radical Mechanisms : Certain reactions involving quinoxalinones have been shown to proceed via radical pathways, suggesting that such mechanisms may play a role in their biological activities .

Synthesis

The synthesis of this compound typically involves multi-step processes that include functionalization reactions to introduce the fluorinated aromatic group and carbonyl functionalities. The efficiency of these synthetic routes is critical for producing the compound in sufficient yields for biological testing .

Case Studies

Several studies have documented the biological testing of quinoxaline derivatives:

These studies underscore the therapeutic potential of this compound and similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare 3-substituted quinoxalin-2(1H)-ones, and how is regioselectivity controlled?

- Methodology :

- Cyclization reactions : React 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with phthalic anhydride or aromatic aldehydes to form imide or Schiff base derivatives. Cyclization with chloroacetic acid or acetic anhydride yields fused heterocycles .

- Trifluoromethylation : Use CF3SO2Na and ammonium persulfate under mild conditions for direct C3-H trifluoromethylation, achieving yields of 65–92% .

- Regioselective synthesis : Adjust substituents on o-phenylenediamine precursors to control SYN/ANTI regioisomer ratios. For example, electron-withdrawing groups favor ANTI products .

Q. How is the antibacterial activity of quinoxalin-2(1H)-one derivatives evaluated experimentally?

- Methodology :

- In vitro assays : Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution methods. Ofloxacin (5 μg/mL) is a common reference standard .

- Structure-activity relationship (SAR) : Compare derivatives with varying substituents (e.g., sulfonyl, morpholino) to identify key functional groups. For example, 6-(morpholinosulfonyl) derivatives show moderate activity against C. albicans .

Advanced Research Questions

Q. What methodologies enable visible-light-mediated C3-H functionalization of quinoxalin-2(1H)-ones, and how do reaction conditions affect outcomes?

- Methodology :

- Photoredox catalysis : Use 4CzIPN as an organophotocatalyst with CF3SO2Na and alkenes under aerobic conditions. Yields range from 50–85% depending on electron-donating/withdrawing substituents .

- Metal-free alkylation : Employ alkyl-NHP esters as radical donors under blue LED light without catalysts. This method tolerates esters, ethers, and halides, achieving 45–78% yields .

- Mechanistic insights : Radical trapping experiments (e.g., TEMPO) confirm the involvement of trifluoromethyl radicals in photoredox pathways .

Q. How can molecular docking simulations optimize the design of antimicrobial quinoxalin-2(1H)-one derivatives?

- Methodology :

- Target selection : Dock derivatives against bacterial enzymes (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina. Prioritize compounds with low binding energies (≤ −8 kcal/mol) .

- ADME prediction : Use SwissADME to assess solubility (LogS > −4) and bioavailability (TPSA < 140 Ų). For example, hydrazone derivatives with LogP ~3.5 show optimal membrane permeability .

Q. How do fluorinated substituents (e.g., CF3) influence the bioactivity and stability of quinoxalin-2(1H)-ones?

- Methodology :

- Lipophilicity enhancement : CF3 groups increase LogP by 1–2 units, improving blood-brain barrier penetration. For instance, 3-trifluoromethyl derivatives exhibit 2× higher anti-inflammatory activity than non-fluorinated analogs .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation. In vitro microsomal assays show >60% remaining parent compound after 1 hour .

Q. How can researchers resolve contradictions in reaction yields for N-substituted quinoxalin-2(1H)-one syntheses?

- Methodology :

- Substituent effects : Electron-withdrawing N-benzyl groups reduce yields (e.g., 35% for 3f) due to steric hindrance, while N-ethylcarboxymethyl groups improve yields (75% for 3g) via enhanced solubility .

- Optimization : Screen bases (e.g., K2CO3 vs. NaOH) and oxidants (K2S2O8 vs. (NH4)2S2O8) to balance reactivity and side reactions. For example, K2S2O8 increases aryl boronic acid coupling yields by 20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.